molecular formula C17H20BNO5 B2625604 M3258

M3258

Cat. No.: B2625604
M. Wt: 329.2 g/mol
InChI Key: RFQDLTYXNINJON-OYNZBZHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

M3258 was synthesized at Merck KGaA. The experimental method for the preparation of this compound is described in patent WO 2019/038250 (compound number 9) . The synthesis involves specific reaction conditions and routes, but detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

M3258 undergoes various chemical reactions, including:

Scientific Research Applications

M3258 has several scientific research applications, including:

Comparison with Similar Compounds

M3258 is unique compared to other similar compounds due to its high selectivity and potency against LMP7. Similar compounds include:

This compound’s uniqueness lies in its selective inhibition of LMP7, which reduces the toxicities associated with pan-proteasome inhibition seen with other compounds .

Properties

IUPAC Name

[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQDLTYXNINJON-OYNZBZHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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